molecular formula C18H35NO B117277 (E,Z)-2-Amino-3,14-octadecadien-1-ol CAS No. 158507-68-7

(E,Z)-2-Amino-3,14-octadecadien-1-ol

Cat. No. B117277
M. Wt: 281.5 g/mol
InChI Key: ZKDQTJNTEXCOAF-YJNTUNETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,Z)-2-Amino-3,14-octadecadien-1-ol, commonly known as AOA, is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic benefits. AOA is a long-chain polyunsaturated fatty acid (PUFA) derivative that is found in marine organisms such as fish, krill, and algae. AOA has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism Of Action

The exact mechanism of action of AOA is not fully understood. However, it is believed that AOA exerts its biological effects through the modulation of various signaling pathways. AOA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in regulating inflammation and lipid metabolism. AOA has also been shown to activate the nuclear factor-κB (NF-κB) pathway, which is involved in regulating immune responses and inflammation.

Biochemical And Physiological Effects

AOA has been shown to have various biochemical and physiological effects. AOA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. AOA has also been shown to reduce oxidative stress, which is a key factor in the development of various diseases. Additionally, AOA has been shown to have neuroprotective properties, with studies demonstrating that AOA can protect against oxidative damage in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using AOA in lab experiments is its potential therapeutic benefits. AOA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the development of new therapies. However, one limitation of using AOA in lab experiments is its complex synthesis process. AOA is not readily available and requires specialized equipment and expertise to synthesize.

Future Directions

There are many potential future directions for research on AOA. One area of research could focus on the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the development of new therapies for cancer. Additionally, research could focus on the potential use of AOA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of AOA and its mechanism of action.

Synthesis Methods

AOA can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The first step involves the conversion of EPA and DHA to their corresponding aldehydes, which are then condensed to form AOA. The synthesis of AOA is a complex process and requires specialized equipment and expertise.

Scientific Research Applications

AOA has been the subject of numerous scientific studies due to its potential therapeutic benefits. One area of research has focused on the anti-inflammatory properties of AOA. Studies have shown that AOA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. AOA has also been shown to have anti-cancer properties, with studies demonstrating that AOA can induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

158507-68-7

Product Name

(E,Z)-2-Amino-3,14-octadecadien-1-ol

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

(3E,14Z)-2-aminooctadeca-3,14-dien-1-ol

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3/b5-4-,16-15+

InChI Key

ZKDQTJNTEXCOAF-YJNTUNETSA-N

Isomeric SMILES

CCC/C=C\CCCCCCCCC/C=C/C(CO)N

SMILES

CCCC=CCCCCCCCCCC=CC(CO)N

Canonical SMILES

CCCC=CCCCCCCCCCC=CC(CO)N

synonyms

cerebro-3,13-diene
cerebro-3,14-diene
cerebrodiene
cerebrodiene, (Z,Z)-3,13-diene
cerebrodiene, (Z,Z)-3,14-diene

Origin of Product

United States

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